molecular formula C20H21N5O B2570954 4-(Imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415562-39-7

4-(Imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No. B2570954
CAS RN: 2415562-39-7
M. Wt: 347.422
InChI Key: BTUKOAUWCZWYBS-UHFFFAOYSA-N
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Description

  • Imidazole : A five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is also known as 1,3-diazole and exhibits both acidic and basic properties. Imidazole plays a crucial role in various natural products and synthetic drugs .

Synthesis Analysis

The synthetic route for 4-(Imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves the assembly of its constituent moieties. While specific details may vary, the synthesis typically includes reactions such as condensation, cyclization, and amide bond formation. Researchers have explored various synthetic strategies to access imidazole-containing compounds, considering their pharmacological potential .


Molecular Structure Analysis

The molecular structure of this compound comprises an imidazole ring, a benzene ring, and an azetidine ring. The imidazole moiety contributes to its biological activity, while the benzamide group provides stability and solubility. The arrangement of atoms and functional groups determines its interactions with biological targets .

Mechanism of Action

The precise mechanism of action for this compound depends on its specific biological target. Potential mechanisms include enzyme inhibition, receptor modulation, or interference with cellular processes. Further studies are needed to elucidate its mode of action .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-23(18-13-25(14-18)19-4-2-3-9-22-19)20(26)17-7-5-16(6-8-17)12-24-11-10-21-15-24/h2-11,15,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKOAUWCZWYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

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